molecular formula C13H16ClN3 B2403588 N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine CAS No. 861038-95-1

N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine

Cat. No.: B2403588
CAS No.: 861038-95-1
M. Wt: 249.74
InChI Key: DSQFFQFYQVGMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMV020500 is a compound included in the Malaria Box, a collection of 400 compounds with demonstrated activity against blood-stage Plasmodium falciparum. The Malaria Box was assembled by the Medicines for Malaria Venture to provide researchers with access to diverse chemical structures for antimalarial drug discovery .

Biochemical Analysis

Biochemical Properties

TCMDC-125233 has been found to interact with several enzymes and proteins. For instance, it has been shown to have a high binding affinity for the spike protein of SARS-CoV-2, suggesting a potential role in the treatment of COVID-19 . Furthermore, it has been found to inhibit the DNA gyrase of Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .

Cellular Effects

The effects of TCMDC-125233 on cells are diverse and depend on the specific cellular context. In the context of SARS-CoV-2 infection, TCMDC-125233 has been shown to prevent the virus from entering host cells by targeting specific sites on the virus’s spike protein . In the context of tuberculosis, TCMDC-125233 has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting its DNA gyrase .

Molecular Mechanism

The molecular mechanism of action of TCMDC-125233 involves binding to specific biomolecules and altering their function. For instance, in the case of SARS-CoV-2, TCMDC-125233 binds to the spike protein of the virus, preventing it from binding to the host cell receptor and thus blocking viral entry . In the case of tuberculosis, TCMDC-125233 inhibits the DNA gyrase of Mycobacterium tuberculosis, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

The effects of TCMDC-125233 over time in laboratory settings have not been extensively studied. Given its stability and high binding affinity for its target molecules, it is likely that TCMDC-125233 exerts its effects over a prolonged period .

Chemical Reactions Analysis

MMV020500 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups present in MMV020500 and the reaction conditions employed .

Scientific Research Applications

MMV020500 has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-15-6-2-7-16-12-5-8-17-13-9-10(14)3-4-11(12)13/h3-5,8-9,15H,2,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQFFQFYQVGMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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